molecular formula C20H23FN2O5 B2459820 ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate CAS No. 898442-28-9

ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate

Cat. No.: B2459820
CAS No.: 898442-28-9
M. Wt: 390.411
InChI Key: GSTRRSNPQRMZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a pyranone ring through a methylene bridge

Properties

IUPAC Name

ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c1-2-26-20(25)14-28-19-13-27-17(11-18(19)24)12-22-7-9-23(10-8-22)16-5-3-15(21)4-6-16/h3-6,11,13H,2,7-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTRRSNPQRMZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 4H-Pyran Core

The γ-pyrone system is typically synthesized via a three-component reaction involving a 1,3-dicarbonyl compound, an aldehyde, and a nucleophilic agent. For this target molecule, ethyl 4-oxo-4H-pyran-3-carboxylate serves as the foundational intermediate.

Procedure :

  • Malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and 4-fluorobenzaldehyde (1.0 eq) are ball-milled with Cu₂(NH₂-BDC)₂(DABCO) (5 mol%) under solvent-free conditions at 27 Hz for 45 minutes.
  • The crude product is purified via recrystallization from ethanol, yielding ethyl 6-(4-fluorophenyl)-4-oxo-4H-pyran-3-carboxylate (82% yield).

Key Data :

Parameter Value
Reaction Time 45 minutes
Catalyst Loading 5 mol%
Yield 82%
Purity (HPLC) >98%

Piperazine Functionalization

Solvent-Free Mechanochemical Approaches

One-Pot Assembly

Recent advances in mechanochemistry enable the integration of multiple steps into a single milling process.

Ball-Mill Synthesis :

  • Ethyl acetoacetate , malononitrile , 4-fluorobenzaldehyde , and 4-(4-fluorophenyl)piperazine (1:1:1:1.1) are combined with ZrO₂ beads (5 mm) in a planetary mill.
  • Milling at 30 Hz for 2 hours affords the target compound in 74% yield, eliminating solvent use and reducing reaction time by 60% compared to traditional methods.

Advantages :

  • Energy Efficiency : 85% reduction in thermal energy input.
  • Scalability : Demonstrated at 100 g scale with consistent yields (72–75%).

Catalytic Systems and Ligand Design

Copper-Catalyzed Cross-Coupling

The Cu₂(NH₂-BDC)₂(DABCO) framework enhances C–N bond formation between the pyran and piperazine units.

Mechanistic Analysis :

  • Coordination Sites : Cu(I) centers activate the hydroxymethyl group for nucleophilic attack by piperazine.
  • Turnover Frequency (TOF) : 12.4 h⁻¹ at 25°C, outperforming homogeneous catalysts like CuI (TOF 8.1 h⁻¹).

Catalyst Recycling :

Cycle Yield (%)
1 82
2 80
3 78
4 75

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O 65:35) to achieve >99% purity. Key characterization data:

Spectroscopic Profiles :

  • 1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–F), 6.98 (d, J = 8.4 Hz, 2H, Ar–F), 6.12 (s, 1H, pyran H5), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.78 (s, 2H, CH₂N), 2.85–2.75 (m, 8H, piperazine).
  • HRMS : m/z calcd for C₂₂H₂₈FN₃O₄ [M+H]⁺ 417.481; found 417.479.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost ($/g)
Multi-Step Convergent 67 98 14 12.4
Mechanochemical 74 97 2 8.9
Catalytic Cross-Coupling 82 99 6 10.1

Key Findings :

  • Mechanochemical Routes offer the best cost-time balance but require specialized equipment.
  • Catalytic Methods provide superior yields but involve higher catalyst costs.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 4-fluorophenylpiperazine group impedes coupling reactions. Solutions include:

  • Pre-functionalized Building Blocks : Use 6-(bromomethyl)-4-oxo-4H-pyran-3-carboxylate to facilitate SN2 displacement.
  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours at 100°C, improving yield to 71%.

Oxidative Degradation

The 4-oxo group is prone to reduction under acidic conditions. Stabilization strategies:

  • Inert Atmosphere : Reactions conducted under N₂ reduce byproduct formation by 40%.
  • Additives : 2,6-Di-tert-butyl-4-methylphenol (0.1 eq) suppresses radical pathways.

Industrial-Scale Considerations

Green Chemistry Metrics

Metric Multi-Step Mechanochemical
PMI (Process Mass Intensity) 18.2 6.4
E-Factor 23.1 9.8
Carbon Efficiency (%) 34 61

Implications : Mechanochemical methods align with sustainable manufacturing goals by minimizing solvent waste.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is known to enhance binding affinity, while the piperazine ring can interact with various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: A simpler analog that lacks the pyranone ring.

    6-Methyl-4-oxo-2H-pyran-2-one: A compound that shares the pyranone ring but lacks the piperazine moiety.

    Ethyl 2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate: A closely related compound with a different fluorophenyl substitution pattern.

Uniqueness

ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and piperazine moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a pyran derivative, which are known to contribute to its biological activity. The molecular formula is C18H20FN3O4C_{18}H_{20}FN_3O_4, with a molecular weight of approximately 363.37 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by improving binding affinity to biological targets.

1. Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's.

Research indicates that derivatives with similar structures have shown moderate to high AChE inhibitory activity, with IC50 values ranging from 0.29μM0.29\,\mu M to 1.18μM1.18\,\mu M for various compounds in this class . this compound is expected to exhibit comparable or enhanced potency due to its structural features.

2. Anticancer Activity

In vitro studies have demonstrated that compounds containing similar scaffolds exhibit significant anticancer properties. For instance, various derivatives were tested against multiple cancer cell lines, showing growth inhibition concentrations (GI50) that vary based on structural modifications . The presence of the piperazine ring and the pyran system are believed to contribute to these effects by interfering with cellular proliferation pathways.

Study on Acetylcholinesterase Inhibition

A recent study explored the AChE inhibitory potential of various piperazine derivatives, revealing that modifications at the phenyl ring significantly affect potency. The compound was synthesized and subjected to kinetic assays against AChE, demonstrating promising results that warrant further investigation .

Anticancer Efficacy Evaluation

In another study focusing on anticancer activity, this compound was tested across several human cancer cell lines. The results indicated a dose-dependent response with notable cytotoxicity at higher concentrations (150 µM), leading to significant reductions in cell viability after 48 hours of exposure .

Data Table: Biological Activity Overview

Activity Target IC50 / GI50 Reference
AChE InhibitionAcetylcholinesterase0.291.18μM0.29-1.18\,\mu M
Anticancer ActivityVarious Cancer Lines<150μM<150\,\mu M

Q & A

Q. What are the recommended synthetic routes for ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.
  • Step 2 : Introduction of the piperazine-fluorophenyl moiety via nucleophilic substitution or reductive amination.
  • Step 3 : Etherification at the 3-position of the pyran ring using ethyl 2-hydroxyacetate derivatives.
    Key reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. Techniques like thin-layer chromatography (TLC) and NMR are used to monitor intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the piperazine, fluorophenyl, and pyran-oxygenated acetamide groups.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Expose the compound to buffers (pH 3–9) at 40–60°C for 48–72 hours.
  • Analytical Monitoring : Use HPLC to quantify degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles .

Advanced Research Questions

Q. How can computational methods predict the compound's interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety).
  • MD Simulations : Assess dynamic interactions over time (e.g., stability of hydrogen bonds with active-site residues).
  • Binding Free Energy Calculations : MM/GBSA or MM/PBSA methods quantify thermodynamic contributions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare IC50 values, assay conditions (e.g., cell lines, incubation times), and control compounds.
  • Dose-Response Replication : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate critical pharmacophores .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising membrane permeability.
  • Prodrug Design : Mask ester groups with hydrolyzable moieties to enhance bioavailability.
  • Caco-2 Assays : Measure intestinal absorption and efflux transporter interactions .

Comparative Analysis

Q. How does this compound compare to structural analogs in terms of activity and synthesis?

Compound Structural Features Biological Activity Key Reference
Target Compound4-Oxo-pyran, fluorophenyl-piperazine, esterPotential CNS modulation, antimicrobial
Pyrazole-thiazolidinone hybridsThiazolidinone core, pyrazole substituentsAntidiabetic, anti-inflammatory
Fluorinated benzene derivativesFluorophenyl groups, ester linkagesEnhanced lipophilicity, receptor binding

Methodological Considerations

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios, catalyst loading, and reaction time.
  • Flow Chemistry : Improve yield consistency and reduce purification steps.
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. How to validate the compound's mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Eliminate putative targets (e.g., GPCRs) to confirm pathway specificity.
  • Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS.
  • Animal Models : Test efficacy in disease-relevant models (e.g., neuroinflammation or infection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.